molecular formula C7H17ClN4O2 B13874707 Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

Cat. No.: B13874707
M. Wt: 224.69 g/mol
InChI Key: XKVHMRBXIJTLBM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride (CAS: 26340-89-6) is a derivative of L-arginine, where the carboxylic acid group is esterified to a methyl group, and the compound exists as a dihydrochloride salt. Its molecular formula is C₇H₁₈Cl₂N₄O₂ (MW: 261.15 g/mol), and it adopts the (2S)-stereochemical configuration . This compound is structurally analogous to L-arginine ethyl ester dihydrochloride () but differs in the ester group (methyl vs. ethyl). It is primarily utilized in biochemical research, particularly in studies involving nitric oxide synthase (NOS) modulation and peptide synthesis .

Properties

Molecular Formula

C7H17ClN4O2

Molecular Weight

224.69 g/mol

IUPAC Name

methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H

InChI Key

XKVHMRBXIJTLBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl

Origin of Product

United States

Preparation Methods

Ionic Liquid-Mediated Peptide Synthesis

One of the most advanced and industrially relevant methods for synthesizing peptides and related amino acid derivatives, including methyl 2-amino-5-(diaminomethylideneamino)pentanoate; hydrochloride, is the use of ionic liquids as reaction media and reactants.

  • Principle : The first amino acid or peptide is converted into an ionic liquid by ionic bonding with a quaternized heteroatom compound (e.g., quaternary ammonium or phosphonium salts). This ionic liquid acts both as a solvent and a reactant, allowing high-concentration peptide bond formation without the need for peptide hydrolases or condensing agents.

  • Process Conditions :

    • Reaction is carried out in the absence of peptide hydrolases or condensing agents.
    • Water content is strictly controlled to 20% by mass or less, preferably 10% or less, to avoid hydrolysis and maintain reaction efficiency.
    • Temperature ranges from 0 to 100 °C, preferably 20 to 70 °C.
    • Reaction proceeds via condensation between the amino group of the ionic liquidized first amino acid and the carboxyl group of the second amino acid or peptide ester.
    • Ester cleavage generates an alcohol byproduct, driving the reaction forward.
  • Advantages :

    • High yield and concentration of product.
    • No need for enzymatic catalysts or chemical condensing agents, reducing cost and simplifying purification.
    • The ionic liquid nature of the first amino acid or peptide improves solubility and reaction kinetics.
  • Example :

    • The ionic liquid form of L-proline (L-Pro-TBP, L-proline-tetrabutylphosphonium) was used to demonstrate enhanced dipeptide formation efficiency.
  • Analytical Control :

    • Reaction progress and completion are monitored by High-Performance Liquid Chromatography (HPLC), typically using a GL Sciences Inertsil ODS-3 column (4.6 mm ID × 250 mm) under standard peptide analysis conditions.
  • Reference : This method is detailed in patent WO2012014809A1, which describes ionic liquid-mediated peptide synthesis without peptide hydrolases or condensing agents, emphasizing industrial scalability and high yield.

Esterification and Hydrochloride Salt Formation

The target compound is a methyl ester hydrochloride salt, indicating that methylation of the carboxyl group and subsequent salt formation with hydrochloric acid are key steps.

  • Esterification :

    • The carboxyl group of 2-amino-5-(diaminomethylideneamino)pentanoic acid is methylated, typically using methanol in acidic conditions or via other esterification agents.
    • Control of stereochemistry is critical to maintain the desired configuration (usually L-configuration).
  • Hydrochloride Salt Formation :

    • After esterification, the free amino groups are protonated by treatment with hydrochloric acid to form the hydrochloride salt.
    • This improves compound stability, solubility, and crystallinity, which are important for pharmaceutical applications.
  • Analytical Considerations :

    • The hydrochloride salt content and purity are assessed by chromatographic methods, including LC-UV at 259 nm.
    • Residual solvents and impurities such as sulfate and chloride ions are quantified to meet pharmaceutical standards.
  • Reference :

    • Although direct detailed procedures for this compound are sparse, analogous amino acid ester hydrochlorides are prepared following these standard protocols as outlined in regulatory documents and bulk drug substance nominations.

Chemical Synthesis Route Overview

The synthesis of methyl 2-amino-5-(diaminomethylideneamino)pentanoate; hydrochloride can be summarized in the following steps:

Step Number Description Key Reagents/Conditions Outcome
1 Preparation of 2-amino-5-(diaminomethylideneamino)pentanoic acid Starting from L-arginine or analogs; guanidinylation reactions Formation of the free acid with guanidine functionality
2 Conversion to methyl ester Methanol, acidic catalyst (e.g., HCl, H2SO4), reflux conditions Methyl ester formation at carboxyl group
3 Formation of hydrochloride salt Treatment with HCl gas or aqueous HCl solution Protonation of amino groups, salt formation
4 Purification and crystallization Recrystallization from suitable solvents, filtration Pure methyl ester hydrochloride salt

Physicochemical Data and Analytical Monitoring

Property Data/Method Notes
Molecular Formula C8H17N4O2 · HCl Confirmed by elemental analysis
Molecular Weight 201.25 g/mol (free base), approx. +36.5 for HCl salt Calculated from structure
Purity Assessment HPLC with UV detection at 259 nm Purity > 98% required for pharmaceutical grade
Residual Solvents Gas Chromatography Below regulatory limits
Salt Content (Chloride Ion) Titration or Ion Chromatography Compliance with pharmacopeia standards

Summary of Research Findings and Industrial Implications

  • The ionic liquid-mediated synthesis method offers a scalable, cost-effective, and high-yield approach to prepare peptides and amino acid derivatives like methyl 2-amino-5-(diaminomethylideneamino)pentanoate; hydrochloride without enzymatic or chemical condensing agents.
  • Esterification followed by hydrochloride salt formation is a standard, well-established method to obtain the final compound in a pharmaceutically acceptable form.
  • Analytical techniques such as HPLC and ion chromatography are essential for monitoring reaction progress, purity, and compliance with regulatory standards.
  • The method's industrial relevance lies in its simplicity, avoidance of expensive catalysts, and ability to produce high-purity peptide derivatives suitable for drug development and biochemical research.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The amino and diaminomethylideneamino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Functional Groups

The table below highlights structural differences among Methyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride and related compounds:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities References
This compound (Target) Methyl ester, unmodified guanidine group C₇H₁₈Cl₂N₄O₂ 261.15 26340-89-6 NOS modulation, peptide synthesis
L-NAME hydrochloride Methyl ester, nitro-substituted guanidine (N⁠ω-nitro) C₇H₁₅ClN₄O₄ 254.67 51298-62-5 Competitive NOS inhibitor
TAME hydrochloride Methyl ester, tosyl (p-toluenesulfonyl) group at Nα, guanidine group C₁₄H₂₃ClN₄O₄S 378.87 N/A APC/C ubiquitin ligase inhibition
L-Arginine ethyl ester dihydrochloride Ethyl ester, unmodified guanidine group C₈H₂₀Cl₂N₄O₂ 275.18 26340-89-6 Drug delivery (prodrug strategy)
Methyl 5-(3-nitroguanidino)pentanoate hydrochloride Methyl ester, nitro-substituted guanidine (3-nitro) C₇H₁₅ClN₄O₄ 254.67 51298-62-5 Metalloproteinase inhibition studies
Methyl 5-((tert-butoxycarbonyl)amino)pentanoate hydrochloride Methyl ester, Boc-protected amino group C₁₁H₂₃ClN₂O₄ 294.77 N/A Peptide synthesis intermediates

Physicochemical Properties

  • Solubility: Target compound: Soluble in water (>100 mM) due to hydrophilic guanidine and charged hydrochloride groups . TAME: Higher lipophilicity due to the tosyl group; soluble in DMSO (50 mM) .
  • Stability :
    • The target compound and L-arginine esters are hygroscopic, requiring storage at -20°C .
    • TAME is stable at room temperature but degrades under strong oxidizers .

Key Research Findings

  • Structural-Activity Relationships (SAR): Nitro-substituted guanidines (e.g., L-NAME) exhibit stronger NOS inhibition than unmodified guanidines due to enhanced electrophilicity . Tosyl groups (TAME) improve target specificity by sterically blocking non-specific interactions .
  • Thermodynamic Data :
    • The target compound’s melting point (147°C) is lower than TAME’s (174°C), reflecting differences in crystallinity .
  • Toxicity: Limited toxicological data exist for the target compound, whereas L-NAME is well-characterized with low acute toxicity (LD₅₀ > 2 g/kg in mice) .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5-(diaminomethylideneamino)pentanoate hydrochloride?

The compound is typically synthesized via multi-step organic reactions, including protection/deprotection of functional groups and acid-catalyzed esterification. For example, a related arginine-derived ester (e.g., L-NAME hydrochloride) is synthesized by reacting intermediates with hydrochloric acid in dioxane, followed by reduced-pressure concentration to isolate the hydrochloride salt . Key steps involve maintaining anhydrous conditions and monitoring pH to prevent undesired side reactions. Characterization often includes NMR (e.g., 1H-NMR in DMSO-d6 for structural confirmation) and mass spectrometry .

Q. How is this compound characterized for purity and structural integrity?

Routine characterization employs:

  • 1H-NMR spectroscopy : Peaks for methyl ester (δ ~3.7 ppm), amino groups (δ ~8.5 ppm), and guanidino protons (δ ~6.8–7.3 ppm) confirm the backbone structure .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) assesses purity (>98% is typical for research-grade material) .
  • Mass spectrometry : High-resolution ESI-QTOF validates the molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the recommended storage and handling protocols?

Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the ester group or moisture absorption. Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or dermal exposure, as incomplete toxicological data suggest caution .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts like hydrolyzed esters?

  • Temperature control : Conduct esterification steps at 0–4°C to reduce hydrolysis .
  • Catalyst selection : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling of amino and carboxyl groups .
  • In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How to resolve discrepancies in NMR data, such as unexpected splitting or shifts?

  • Solvent effects : DMSO-d6 vs. CDCl3 can alter proton chemical shifts; cross-validate with computational chemistry tools (e.g., DFT calculations) .
  • Dynamic equilibria : Guanidino groups may exhibit tautomerism, causing peak broadening. Use variable-temperature NMR to identify equilibrium states .
  • Impurity analysis : Compare with reference standards (e.g., L-arginine hydrochloride) to distinguish synthetic artifacts .

Q. What experimental strategies validate its role as an enzyme inhibitor in biochemical assays?

  • Dose-response curves : Test inhibition of target enzymes (e.g., nitric oxide synthase) across 0.1–100 µM ranges, using L-NAME hydrochloride as a positive control .
  • Competitive binding assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) and stoichiometry .
  • Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) to quantify intracellular penetration in live-cell imaging .

Q. How does the compound’s stability vary under different pH conditions in biological buffers?

  • pH-dependent hydrolysis : Conduct accelerated stability studies in PBS (pH 7.4) and acidic buffers (pH 2.0) at 37°C. Monitor degradation via HPLC every 24 hours.
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) or cyclodextrins to enhance shelf life in aqueous solutions .

Contradictions and Mitigations

  • Storage temperature : While some protocols recommend -20°C , others use -30°C to -10°C for analogs . For long-term stability, prioritize -80°C storage with desiccants.
  • Toxicological data : Limited hazard classification in Safety Data Sheets contrasts with stricter handling for structurally similar compounds (e.g., L-NAME ). Adopt universal precautions until compound-specific studies are published.

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